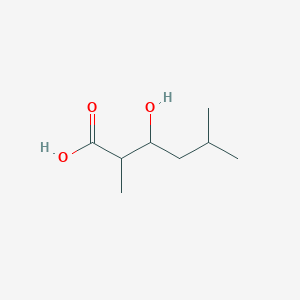

3-Hydroxy-2,5-dimethylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-2,5-dimethylhexanoic acid is a chemical compound with the CAS Number: 847997-41-5 . It has a molecular weight of 160.21 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves key steps such as Evans’ asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Modification

3-Hydroxy-2,5-dimethylhexanoic acid and related compounds have been a focus in chemical synthesis research. For instance, studies have shown methods for synthesizing various derivatives of hydroxyhexanoic acids. These include efficient diastereoselective syntheses for specific configurations of amino-hydroxyhexanoic acids, which are valuable in the synthesis of complex organic molecules (Ohtaka et al., 2013), and the creation of Schiff's bases derived from lysine and aromatic aldehydes, which have applications as corrosion inhibitors (Gupta et al., 2016).

Biosynthetic Pathways and Biotechnology

In the field of biotechnology, research has explored the biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters accumulated in numerous bacteria. These PHAs, including derivatives of hydroxyhexanoic acids, have applications in fine chemicals, pharmaceuticals, and the medical industry due to their chiral nature (Ren et al., 2005). Additionally, studies on Halomonas bluephagenesis, a bacterium engineered for PHA synthesis, demonstrate the production of functional PHAs, including those containing hydroxyhexanoic acid monomers, for applications ranging from materials to medicines (Yu et al., 2020).

Material Science and Engineering

In material science, research has been conducted on the use of hydroxyalkanoates, including hydroxyhexanoic acid derivatives, in scaffold materials for tissue engineering. This includes the differentiation of human bone marrow mesenchymal stem cells into nerve cells using scaffolds made from terpolyesters of hydroxyalkanoates (Wang et al., 2010). The behavior of rat tooth germ cells on membranes made from copolymers of hydroxyvalerate and hydroxyhexanoate has also been studied, highlighting their potential in dental tissue regeneration (Chen et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

3-hydroxy-2,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXUDLCCHUMCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)